

Application Notes and Protocols for Determining VAL-201 Activity

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Compound of Interest

Compound Name: VAL-201

Cat. No.: B611623

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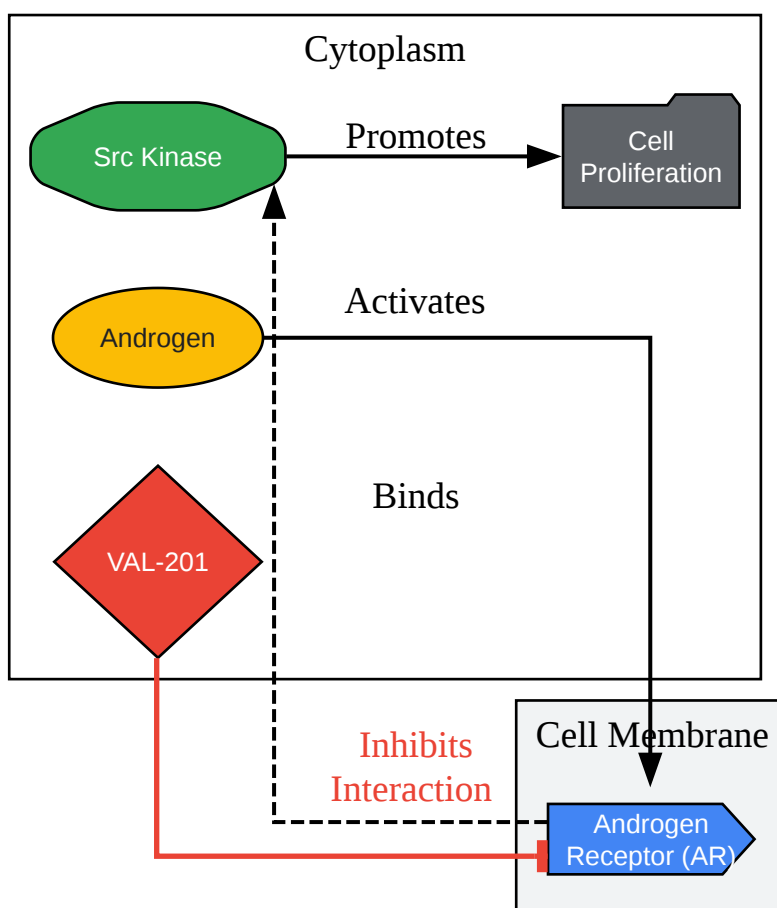
For Researchers, Scientists, and Drug Development Professionals

Introduction

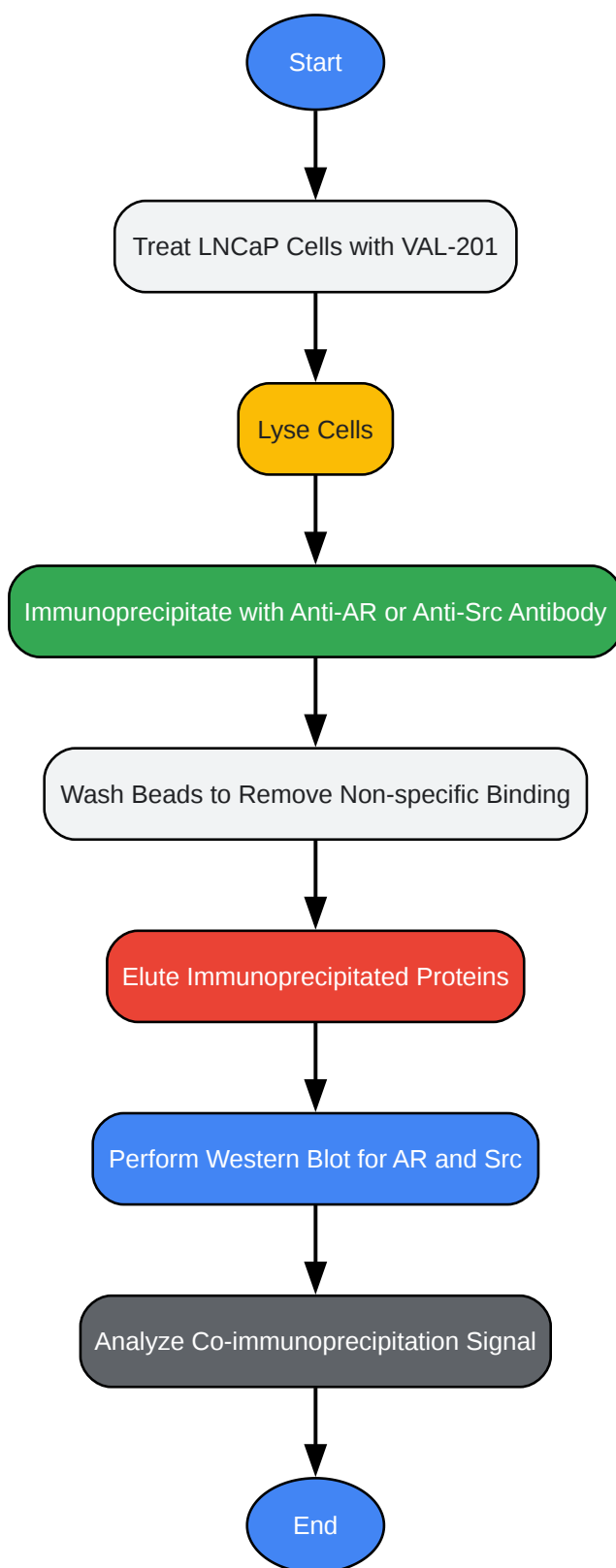
VAL-201 is a novel therapeutic agent under investigation for the treatment of prostate cancer. It functions as a peptide inhibitor that specifically disrupts the interaction between the androgen receptor (AR) and Src tyrosine kinase. This targeted action is designed to inhibit the non-genomic signaling pathway of AR that promotes tumor cell proliferation, while preserving the receptor's desirable genomic functions, potentially reducing the side effects associated with conventional androgen deprivation therapies.^{[1][2]} These application notes provide detailed protocols for assays to characterize the activity of **VAL-201** in a laboratory setting.

Mechanism of Action: Targeting the AR-Src Interaction

In prostate cancer cells, the binding of androgens to the androgen receptor can trigger a rapid, non-genomic signaling cascade through the activation of Src kinase. This pathway is implicated in cell proliferation and survival. **VAL-201** is a synthetic peptide designed to mimic the binding site of AR for Src, thereby competitively inhibiting their interaction and subsequent downstream signaling.^{[1][3]}







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References

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- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Determining VAL-201 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611623#assays-for-determining-val-201-activity\]](https://www.benchchem.com/product/b611623#assays-for-determining-val-201-activity)

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